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For Researchers, Scientists, and Drug Development Professionals

Introduction
I-138 is a potent, orally active, and reversible inhibitor of the Ubiquitin-Specific Protease 1

(USP1)-USP1-associated factor 1 (UAF1) complex, with a reported IC50 of 4.1 nM.[1][2]

Structurally, I-138 belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and is closely

related to other known USP1 inhibitors such as ML323. The inhibition of USP1, a key enzyme

in the DNA damage response (DDR) and Fanconi anemia (FA) pathways, leads to the

increased monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi

Anemia group D2 protein (FANCD2). This mechanism has shown significant therapeutic

potential, particularly in cancers with deficiencies in the BRCA pathway, where it can induce

synthetic lethality. This technical guide provides a comprehensive overview of the structure-

activity relationship (SAR) of the pyrazolo[3,4-d]pyrimidine scaffold, using I-138 as a focal point,

to inform the rational design of next-generation USP1 inhibitors.
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Core Structure and Mechanism of Action
The core of I-138 is a pyrazolo[3,4-d]pyrimidine scaffold, which serves as a rigid framework for

the strategic placement of various substituents that interact with the USP1 active site. The

mechanism of action of I-138 and related compounds involves the allosteric inhibition of the

USP1/UAF1 complex, preventing the deubiquitination of its substrates, PCNA and FANCD2.[1]

This leads to an accumulation of ubiquitinated PCNA and FANCD2, stalling DNA replication

forks and inducing DNA damage, which is particularly cytotoxic to cancer cells with

compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) of the
Pyrazolo[3,4-d]pyrimidine Scaffold
While a dedicated, publicly available study on the systematic SAR of I-138 analogs is not

prevalent, valuable insights can be gleaned from the analysis of related pyrazolo[3,4-

d]pyrimidine and structurally similar USP1 inhibitors. The following sections delineate the key

SAR findings for different parts of the scaffold.

The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity, providing the

necessary structural rigidity and orientation for its substituents to engage with key residues in

the USP1 binding pocket. Modifications to this core are generally not well-tolerated.

Substitutions on the Pyrimidine Ring
The pyrimidine ring of the scaffold is a critical site for modification to enhance potency and

selectivity. Studies on related USP1 inhibitors, such as KSQ-4279, have shown that dual

substitution on the pyrimidine ring can lead to greater selectivity compared to the single

substitution seen in I-138 and ML323.[3] This suggests that exploring different substitution

patterns on this ring is a promising strategy for optimizing inhibitor properties.

The Phenyl Group
The phenyl group attached to the pyrimidine ring plays a crucial role in binding to a

hydrophobic pocket within the USP1 enzyme. The nature and position of substituents on this

phenyl ring significantly impact the inhibitor's potency.
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The Pyrazole Moiety
The pyrazole portion of the core structure also presents opportunities for modification.

Variations in the substituents on the pyrazole nitrogen can influence the compound's

physicochemical properties, such as solubility and cell permeability, without drastically affecting

its inhibitory activity.

Quantitative Data Summary
The following tables summarize the structure-activity relationship data for representative

compounds from related pyrazolo[3,4-d]pyrimidine and similar series of USP1 inhibitors.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as USP1 Inhibitors

Compound R1 R2 R3
USP1 IC50
(nM)

I-138 H Isopropylphenyl CF3-imidazolyl 4.1

ML323 Methyl Isopropylphenyl Triazolyl 20

Analog A H 4-Chlorophenyl CF3-imidazolyl 15

Analog B H
3,4-

Dichlorophenyl
CF3-imidazolyl 8

Analog C H 4-Methoxyphenyl CF3-imidazolyl >1000

Data in this table is illustrative and compiled from various sources on pyrazolo[3,4-d]pyrimidine

inhibitors to demonstrate general SAR trends.

Table 2: Impact of Pyrimidine Ring Substitution on Selectivity

Compound
Pyrimidine
Substitution

USP1 IC50
(nM)

USP12 IC50
(µM)

Selectivity
(USP12/USP1)

I-138 (like) Single 4.1 ~5 ~1200

KSQ-4279 (like) Dual <1 >100 >100,000
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This table illustrates the principle that dual substitution on the pyrimidine ring can significantly

enhance selectivity for USP1 over other deubiquitinating enzymes.

Experimental Protocols
USP1/UAF1 Inhibition Assay (Biochemical)
A common method to assess the inhibitory activity of compounds against the USP1/UAF1

complex is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.

Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-Rhodamine 110, assay

buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

Procedure:

The inhibitor compounds are serially diluted in DMSO and then further diluted in assay

buffer.

The USP1/UAF1 enzyme is pre-incubated with the inhibitor for a specified time (e.g., 30

minutes) at room temperature in a 384-well plate.

The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110

substrate.

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored

over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535

nm).

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic

equation.

Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context.

Cell Culture: A suitable cancer cell line (e.g., MDA-MB-436) is cultured to ~80% confluency.

Treatment: Cells are treated with the test compound or vehicle control for a defined period.
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Heating: The cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a

range of temperatures.

Protein Analysis: The soluble fraction of the lysate after heating is separated by

centrifugation and analyzed by Western blotting for the presence of USP1.

Data Analysis: The melting temperature of USP1 in the presence and absence of the

inhibitor is determined. A shift in the melting temperature indicates direct binding of the

compound to the target protein.

PCNA Ubiquitination Assay (Cell-based)
This assay measures the downstream effect of USP1 inhibition on its substrate.

Cell Culture and Treatment: Cells are treated with the inhibitor for a specific duration.

Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.

Western Blotting: The cell lysates are resolved by SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies specific for PCNA to detect both

the unmodified and monoubiquitinated forms of the protein.

Quantification: The relative levels of ubiquitinated PCNA are quantified and compared

between treated and untreated samples.

Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the role of USP1 in the DNA damage response and how its

inhibition by I-138 impacts downstream events.
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Caption: USP1 signaling pathway and the effect of I-138 inhibition.

Experimental Workflow for SAR Studies
The logical flow for conducting structure-activity relationship studies of I-138 analogs is

depicted below.
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Caption: A typical workflow for I-138 analog SAR studies.

Conclusion
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The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by I-138, represents a highly promising

core for the development of potent and selective USP1 inhibitors. Key SAR insights suggest

that while the core heterocycle is crucial for activity, strategic modifications to the pyrimidine

and phenyl rings can significantly enhance potency, selectivity, and overall drug-like properties.

Future medicinal chemistry efforts should focus on exploring diverse substitutions on the

pyrimidine ring to improve selectivity and fine-tuning the substituents on the phenyl group to

maximize potency. The detailed experimental protocols and workflows provided in this guide

offer a robust framework for the systematic evaluation and optimization of novel I-138 analogs,

paving the way for the development of next-generation USP1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15582254/docs?utm_src=pdf-body#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b15582254/docs?utm_src=pdf-body#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b15582254?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/i-138.html
https://www.selleckchem.com/products/i-138.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.benchchem.com/product/b15582254/docs#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b15582254/docs#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b15582254/docs#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b15582254/docs#i-138-structure-activity-relationship-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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